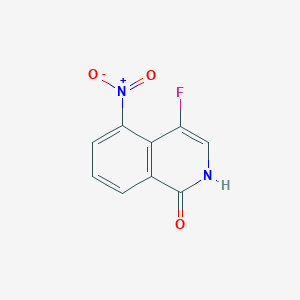

4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one

Description

4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound featuring a fused bicyclic core (isoquinoline derivative) with a ketone group at position 1, a fluorine substituent at position 4, and a nitro group at position 5. The molecular formula is C₉H₅FN₂O₃, with a molecular weight of 212.15 g/mol (calculated). The fluorine and nitro groups are electron-withdrawing, likely influencing reactivity, solubility, and intermolecular interactions compared to other substituents .

Properties

IUPAC Name |

4-fluoro-5-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-6-4-11-9(13)5-2-1-3-7(8(5)6)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPCAWPGXBEDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct electrophilic fluorination of an isoquinoline derivative using reagents such as Selectfluor® . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino-substituted isoquinolines.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Recent studies have highlighted the potential of 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one in treating depression. Compounds with a similar structure have been evaluated for their neuroprotective effects against corticosterone-induced lesions in PC12 cells, which are commonly used as a model for neurotoxicity and neuroprotection studies. The results indicated that certain derivatives exhibited significant antidepressant-like effects in vivo, reducing immobility time in forced swim tests and improving locomotor activity compared to standard antidepressants like Fluoxetine and Agomelatine .

Mechanism of Action

The mechanism underlying the antidepressant effects appears to involve modulation of oxidative stress levels and enhancement of antioxidant defenses in neuronal cells. Specifically, compounds related to this compound have shown the ability to counteract the downregulation of glutathione levels induced by stressors, thereby protecting neuronal integrity .

Cancer Research

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a series of synthesized compounds demonstrated significant inhibition of cell growth in ovarian cancer models, with some derivatives achieving low GI50 values (concentration required to inhibit cell growth by 50%) indicating potent anticancer activity .

Case Studies

In one notable study, derivatives were tested against SKOV-3 ovarian cancer cells, revealing promising results that warrant further investigation into their structure-activity relationships (SAR) for optimizing efficacy and reducing toxicity . Additionally, research on quinoline derivatives has suggested that modifications at specific positions can enhance their anticancer activity while maintaining selectivity towards tumor cells .

Neuroimaging Applications

Radioligand Development

Another innovative application of this compound is its use in developing radioligands for neuroimaging. A study focused on creating a new radioligand for imaging the 18-kDa translocator protein (TSPO), which is associated with neuroinflammation and various neurological disorders. The radioligand demonstrated high specificity and sensitivity for detecting changes in brain conditions such as Parkinson's disease through microPET imaging techniques .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of fluorine and nitro groups may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs of 1,2-dihydroisoquinolin-1-one derivatives differ in substituent type and position. Below is a comparative analysis:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) : The 4-fluoro-5-nitro substitution pattern likely increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic addition or substitution reactions. This contrasts with methoxy or hydroxy groups, which are electron-donating and may stabilize the ring via resonance .

- Steric Considerations : The compact fluorine atom (van der Waals radius ~1.47 Å) minimizes steric hindrance compared to bulkier substituents like tert-butyl () or benzyl groups .

Biological Activity

4-Fluoro-5-nitro-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₈F N₃ O₂

- Molecular Weight : 195.18 g/mol

The presence of the fluoro and nitro groups is critical for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2-dihydroisoquinolines exhibit notable antimicrobial properties. For instance, studies have shown that various substituted dihydroisoquinolines can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

These results suggest that the compound has a promising profile as an antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has been evaluated against various viruses. A study demonstrated its efficacy as a potent inhibitor of HIV integrase . The compound's mechanism involves binding to the active site of the integrase enzyme, thereby preventing viral replication.

| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) |

|---|---|---|---|

| This compound | HIV | 0.8 | 15.0 |

The low IC₅₀ value indicates strong antiviral activity with relatively low cytotoxicity.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts by inhibiting enzymes involved in nucleic acid synthesis.

- Cellular Uptake : The fluoro group enhances membrane permeability, facilitating cellular uptake.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cancer cell apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of dihydroisoquinoline showed significant inhibition against multiple bacterial strains.

- Antiviral Screening : In vitro assays confirmed that 4-fluoro-5-nitro derivatives were among the most potent inhibitors of HIV integrase when compared to other compounds in their class .

Q & A

Q. What is the recommended synthetic route for 4-fluoro-5-nitro-1,2-dihydroisoquinolin-1-one, and how can reaction conditions be optimized?

The synthesis of isoquinolinone derivatives typically involves multi-step reactions, including cyclization, nitration, and fluorination. For example:

Cyclization : Start with a substituted benzene precursor and employ a Pictet–Spengler-type reaction to form the dihydroisoquinolinone core.

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Fluorination : Use a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (e.g., DMF) at 60–80°C for selective 4-fluoro substitution .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst loading (e.g., Lewis acids) to improve yields (>70%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- NMR : Confirm the presence of the nitro group (δ 8.2–8.5 ppm for aromatic protons) and fluorine (δ −120 to −140 ppm in ¹⁹F NMR) .

- Mass Spectrometry : Verify the molecular ion peak at m/z 234.03 (calculated for C₉H₆FN₂O₃) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening should focus on:

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases (e.g., Lck kinase) using fluorometric assays at 1–100 µM concentrations .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Receptor Binding : Perform radioligand displacement assays for GPCRs or nuclear receptors, given the structural similarity to pharmacologically active isoquinolinones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

Substitution Patterns : Synthesize analogs with varied substituents (e.g., methyl, chloro) at the 4- or 5-positions and compare their inhibitory potency .

Core Modifications : Replace the oxadiazole moiety (if present) with 1,2,4-triazole or thiazole rings to alter electronic properties and binding affinity .

Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and logP values to optimize bioavailability .

Q. What computational methods can predict the binding mode of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of AChE (PDB: 1ACJ) or kinase domains (PDB: 3LCK) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key interactions (e.g., hydrogen bonds with Ser203 in AChE) .

- QSAR Models : Train models using descriptors like polar surface area and HOMO-LUMO gaps to predict activity .

Q. How should contradictory data from biological assays be resolved?

Case Example: If a compound shows high in vitro potency but low in vivo efficacy:

Assay Validation : Confirm target engagement using cellular thermal shift assays (CETSA) .

Metabolite Screening : Use LC-MS to identify active/inactive metabolites in plasma .

Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.